molecular formula C8H14N2O3S B14645735 1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- CAS No. 54266-80-7

1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)-

Cat. No.: B14645735
CAS No.: 54266-80-7
M. Wt: 218.28 g/mol
InChI Key: JDOFONHTNPZLDC-YFHOEESVSA-N
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Description

1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- is a chemical compound with the molecular formula C9H15N2O3S. It is known for its unique structure, which includes an oxathiolanone ring and a propyl group.

Preparation Methods

The synthesis of 1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- involves several steps. One common synthetic route includes the reaction of a propyl-substituted oxathiolanone with methyl isocyanate in the presence of a base. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- can be compared with other similar compounds, such as:

    1,3-Oxathiolan-4-one, 5-methyl-, O-((methylamino)carbonyl)oxime: This compound has a methyl group instead of a propyl group, which can affect its chemical reactivity and biological activity.

    1,3-Oxathiolan-4-one, 5-ethyl-, O-((methylamino)carbonyl)oxime: The presence of an ethyl group instead of a propyl group can lead to differences in its physical properties and applications.

    1,3-Oxathiolan-4-one, 5-butyl-, O-((methylamino)carbonyl)oxime: The butyl group can result in variations in the compound’s solubility and stability.

Properties

CAS No.

54266-80-7

Molecular Formula

C8H14N2O3S

Molecular Weight

218.28 g/mol

IUPAC Name

[(Z)-(5-propyl-1,3-oxathiolan-4-ylidene)amino] N-methylcarbamate

InChI

InChI=1S/C8H14N2O3S/c1-3-4-6-7(14-5-12-6)10-13-8(11)9-2/h6H,3-5H2,1-2H3,(H,9,11)/b10-7-

InChI Key

JDOFONHTNPZLDC-YFHOEESVSA-N

Isomeric SMILES

CCCC1/C(=N/OC(=O)NC)/SCO1

Canonical SMILES

CCCC1C(=NOC(=O)NC)SCO1

Origin of Product

United States

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